tert-Butyl peroxypivalate

概要

説明

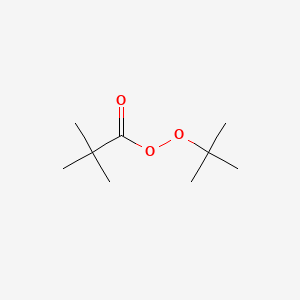

tert-Butyl peroxypivalate: is an organic peroxide with the chemical formula C9H18O3 . It is a colorless liquid that is primarily used as a polymerization initiator for various monomers such as polyvinyl chloride, polyethylene, and vinyl acetate . This compound is known for its high reactivity and ability to decompose at relatively low temperatures, making it a valuable initiator in industrial polymerization processes .

準備方法

Synthetic Routes and Reaction Conditions: tert-Butyl peroxypivalate is typically synthesized through a two-step process. The first step involves the deprotonation of tert-butyl hydroperoxide to form potassium tert-butylperoxide. This reaction is slightly exothermic and is usually carried out at around 20°C . The second step involves the reaction of potassium tert-butylperoxide with pivaloyl chloride to form this compound. This step is more challenging due to the temperature sensitivity of the product and the corrosivity of the acid halide .

Industrial Production Methods: In industrial settings, the synthesis of this compound is often carried out in microreactors to enhance safety and control over reaction conditions. This method allows for better management of the exothermic nature of the reactions and reduces the risk of thermal runaway .

化学反応の分析

Decomposition Reactions

tert-Butyl peroxypivalate decomposes exothermically, producing various products, including carbon dioxide, acetone, and other hydrocarbons. The decomposition can be influenced by factors such as temperature, concentration, and the presence of catalysts or inhibitors.

Key decomposition parameters :

-

Self-accelerating decomposition temperature (SADT): Approximately 60 °C.

-

Half-life at different temperatures:

Radical Initiation

As a radical initiator, this compound plays a crucial role in polymerization reactions. It generates free radicals upon thermal decomposition, which initiate the polymerization of monomers like ethylene and styrene.

Applications in polymer chemistry :

-

Used in the production of low-density polyethylene (LDPE).

Oxidative Reactions

This compound can also participate in oxidative reactions involving alkenes and aromatic compounds. For instance, it can facilitate the oxidation of cyclohexene to form allylic benzoates in the presence of catalytic amounts of copper(I) bromide .

Biological Implications

Research indicates that tert-butyl hydroperoxide, a related compound, can cause oxidative stress in biological systems, leading to DNA damage through the generation of hydroxyl radicals. This highlights the potential hazards associated with organic peroxides like this compound when used improperly .

科学的研究の応用

tert-Butyl peroxypivalate is a chemical substance primarily used as a radical initiator in industrial processes, particularly for polymer production . It is not sold to the general population and is used at the industrial stage .

Safety Considerations

This compound presents several hazards that require careful handling and storage:

- Flammability: this compound is flammable and poses a dangerous fire risk . Heating may cause explosions .

- Reactivity: It can explode with great violence when rapidly heated to a critical temperature and is shock-sensitive . It should be stored away from incompatible materials such as strong oxidizing agents, powerful reducers, acids, bases, amines, transition metal salts, sulfur compounds, rust, ash, and dusts, due to the risk of self-accelerating exothermic decomposition . Never return any product to the container from which it was originally removed to prevent decomposition .

- Health Hazards: It can cause skin irritation, a rash, or a burning feeling upon contact . It may also cause an allergic skin reaction . Ingestion or contact with skin and eyes may cause severe injury or burns . Following acute inhalation exposure, irritation of the respiratory tract may occur .

- Environmental Hazards: this compound is toxic to daphnids and algae and harmful to fish . It is not readily biodegradable but can be considered inherently biodegradable .

Safety Measures

- Storage: For concentrated product forms (75%), avoid temperatures above -5 °C to prevent fire and explosion . Storage buildings must be built and equipped so as not to exceed the maximum prescribed temperature limit .

- Handling: Avoid skin contact and inhalation, as these are the primary routes of industrial/professional exposure .

- Disposal: Store and dispose of the substance and emptied containers away from heat and sources of ignition . Do not cut or weld on or near containers, even when empty .

- First Aid: In case of skin contact, this compound can irritate the skin causing a rash or burning feeling on contact .

Workplace Controls

Unless a less toxic chemical can be substituted for a hazardous substance, engineering controls should be implemented where feasible . Proper techniques and methods for cleaning and maintenance operations to reduce worker exposures, minimize the spread of contamination, and ensure proper waste disposal are essential .

Case Studies

- Microreactor Synthesis: Research has explored the use of microreactors for the safe and continuous production of this compound . A microreactor was developed for the two-staged, exothermic, and biphasic synthesis of this compound . The process performs best at a reaction temperature of 40 °C, which is higher than the normal operation mode for industrial semi-continuous processes . The microreactors exhibit nearly ideal plug flow behavior, confirmed by high Bodenstein numbers .

作用機序

The primary mechanism of action for tert-butyl peroxypivalate involves the homolytic cleavage of the peroxy bond to generate free radicals. These radicals can then initiate polymerization reactions by reacting with monomers to form polymer chains . The molecular targets in these reactions are typically the double bonds in the monomers, which are susceptible to radical attack .

類似化合物との比較

- tert-Butyl peroxybenzoate

- Di-tert-butyl peroxide

- tert-Butyl hydroperoxide

Uniqueness: tert-Butyl peroxypivalate is unique in its ability to decompose at relatively low temperatures, making it a highly efficient initiator for polymerization reactions. Its specific structure allows for controlled radical generation, which is crucial in industrial applications .

生物活性

tert-Butyl peroxypivalate (TBPP) is an organic peroxide that has garnered attention in the field of biological research due to its potential applications and effects on biological systems. This article aims to provide a comprehensive overview of the biological activity of TBPP, including its mechanisms of action, effects on cellular systems, and relevant case studies.

- Chemical Name : this compound

- CAS Number : 34423-98-2

- Molecular Formula : C11H22O4

- Molecular Weight : 218.29 g/mol

TBPP acts primarily as a source of free radicals, which can induce oxidative stress in cells. This oxidative stress is associated with various cellular alterations, including lipid peroxidation, DNA damage, and apoptosis. The primary pathways through which TBPP exerts its biological effects include:

- Free Radical Generation : TBPP decomposes to generate free radicals that initiate lipid peroxidation and affect membrane fluidity.

- Oxidative Stress Induction : The radicals produced can lead to increased levels of reactive oxygen species (ROS), resulting in cellular damage.

- Apoptosis Pathways : Exposure to TBPP has been shown to activate apoptotic pathways, influencing the expression of pro-apoptotic and anti-apoptotic proteins.

Cytotoxicity Studies

A significant body of research has focused on the cytotoxic effects of TBPP in various cell types. For instance, studies have demonstrated that TBPP induces cytotoxicity in liver cells (HepG2) through mechanisms involving oxidative stress and DNA damage.

Protective Agents

Research has also explored potential protective agents against TBPP-induced toxicity. For example, baicalein has been shown to mitigate the cytotoxic effects of TBPP by enhancing cell viability and reducing LDH leakage in treated cells.

| Protective Agent | Mechanism |

|---|---|

| Baicalein | Increases cell viability and reduces apoptosis markers in TBPP-treated cells. |

| Esculetin | Inhibits oxidative injury in retinal pigment epithelial cells induced by TBPP. |

Case Studies

- HepG2 Cell Studies : A comparative analysis revealed that while both hydrogen peroxide (H2O2) and TBPP induce oxidative stress, their effects on DNA lesions differ significantly. Carvacrol pretreatment reduced H2O2-induced damage but did not affect TBPP-induced lesions, suggesting distinct pathways for these oxidants .

- Retinal Pigment Epithelium : In a study examining the protective effects of esculetin against TBPP-induced oxidative injury, results indicated that esculetin effectively reduced apoptosis and regulated apoptosis-related signaling pathways .

特性

IUPAC Name |

tert-butyl 2,2-dimethylpropaneperoxoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O3/c1-8(2,3)7(10)11-12-9(4,5)6/h1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPQYOFWUFGEMRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)OOC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O3 | |

| Record name | TERT-BUTYL PEROXYPIVALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5713 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2027339 | |

| Record name | Propaneperoxoic acid, 2,2-dimethyl-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2027339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tert-butyl peroxypivalate is a colorless liquid that solidifies below -19 °C. Decomposes at 70 °C. Flammable and a dangerous fire risk. Heating may cause explosion. Used as a polymerization initiator., Liquid | |

| Record name | TERT-BUTYL PEROXYPIVALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5713 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propaneperoxoic acid, 2,2-dimethyl-, 1,1-dimethylethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

927-07-1 | |

| Record name | TERT-BUTYL PEROXYPIVALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5713 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | tert-Butyl peroxypivalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=927-07-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | t-Butyl peroxypivalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000927071 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propaneperoxoic acid, 2,2-dimethyl-, 1,1-dimethylethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propaneperoxoic acid, 2,2-dimethyl-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2027339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl peroxypivalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.953 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TERT-BUTYL PEROXYPIVALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M0P448E3Y6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。